molecular formula C9H16 B15478146 6-Methyl-5-methylidenehept-2-ene CAS No. 33746-70-2

6-Methyl-5-methylidenehept-2-ene

Cat. No.: B15478146
CAS No.: 33746-70-2
M. Wt: 124.22 g/mol
InChI Key: KKKHJDOOIQCWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-5-methylidenehept-2-ene is an organic compound with the molecular formula C9H16 and a molecular weight of 124.22 g/mol . This compound is recognized in scientific literature under several synonyms, including cis-salvene, 2-isopropyl-hexa-1,4c-diene, and cis-5-methylene-6-methylhept-2-ene . Its primary research value lies in its occurrence as a natural product, making it a compound of interest in the fields of phytochemistry and analytical chemistry. It has been identified as a volatile component in the essential oils of specific plants. For instance, it is found in the resin oil of Protium heptaphyllum from Brazil and in sage oil ( Salvia officinalis ) from Spain . Researchers utilize this compound in studies focused on the chemical profiling of natural substances and extractives . Its physical properties include an estimated water solubility of approximately 4.98 mg/L at 25°C . This product is intended for research and analytical purposes only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33746-70-2

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

6-methyl-5-methylidenehept-2-ene

InChI

InChI=1S/C9H16/c1-5-6-7-9(4)8(2)3/h5-6,8H,4,7H2,1-3H3

InChI Key

KKKHJDOOIQCWIL-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(=C)C(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Methyl 5 Methylidenehept 2 Ene and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org This process allows for the logical planning of a synthetic route.

Identification of Key Precursors and Building Blocks in Retrosynthesis

The biosynthesis of terpenes provides a foundational blueprint for their chemical synthesis. Nature utilizes two primary C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), to construct the vast array of terpenoid structures. nih.govresearchgate.netbaranlab.org These are formed through either the mevalonate (B85504) or the deoxyxylulose pathway. baranlab.org The head-to-tail condensation of these C5 units generates geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20), which are the precursors to monoterpenes, sesquiterpenes, and diterpenes, respectively. nih.govresearchgate.net

For the synthetic chemist, this biosynthetic pathway offers valuable insights into logical disconnections. A key precursor for many terpene syntheses is 6-methyl-5-hepten-2-one (B42903), also known as sulcatone. thegoodscentscompany.comlookchem.comnih.gov This compound is a natural degradation product of terpenes and serves as an important intermediate in the synthesis of various terpenoids. lookchem.com It can be synthesized from several starting materials, including acetylene (B1199291) and acetone (B3395972), isobutylene (B52900), or isoprene (B109036). chemicalbook.com

In the context of 6-methyl-5-methylidenehept-2-ene, a retrosynthetic analysis would logically lead to simpler, more readily available building blocks. A primary disconnection can be envisioned at the C4-C5 bond, cleaving the molecule into two smaller fragments. This approach simplifies the complex diene structure into more manageable precursors.

A plausible retrosynthetic pathway for this compound is outlined below:

Retrosynthetic pathway for this compound

Table 1: Key Precursors in the Retrosynthesis of this compound

PrecursorStructureRole in Synthesis
6-Methyl-5-hepten-2-one6-Methyl-5-hepten-2-oneA key C8 building block, often used as a starting material for terpene synthesis.
Isopentenyl diphosphate (IPP)Isopentenyl diphosphateA fundamental C5 building block in terpene biosynthesis.
Dimethylallyl diphosphate (DMAPP)Dimethylallyl diphosphateA fundamental C5 building block in terpene biosynthesis.

Assessment of Stereocontrol Challenges for (2E)-6-Methyl-5-methylidenehept-2-ene and Related Isomers

A significant hurdle in the synthesis of this compound is the precise control of stereochemistry, particularly the geometry of the C2-C3 double bond to achieve the desired (2E)-isomer. The presence of the adjacent methylidene group at C5 can influence the stereochemical outcome of reactions at the C2 position.

The synthesis of skipped dienes, where two double bonds are separated by a single methylene (B1212753) group, presents its own set of challenges. Achieving selective formation of one isomer over the other requires careful selection of reagents and reaction conditions. Factors that can influence the stereochemical outcome include the nature of the catalyst, the solvent, the reaction temperature, and the steric and electronic properties of the substrates.

For the (2E)-isomer, synthetic strategies must be employed that favor the formation of the trans-configured double bond. This often involves the use of stereoselective olefination reactions or the careful manipulation of existing stereocenters to direct the formation of the desired geometry.

Targeted Synthesis Routes

With a retrosynthetic plan in place, the focus shifts to the forward synthesis, employing specific reactions to construct the target molecule.

Olefin Metathesis-Based Approaches to Diene Scaffolds

Olefin metathesis has emerged as a powerful tool in organic synthesis, allowing for the efficient construction of carbon-carbon double bonds. This family of reactions, catalyzed by transition metal complexes, has found widespread application in the synthesis of complex molecules, including terpenes.

While seemingly counterintuitive for the synthesis of an acyclic diene, Ring-Closing Metathesis (RCM) can be a strategic approach. An RCM reaction could be employed to form a cyclic precursor, which upon a subsequent ring-opening reaction, would yield the desired acyclic diene. This strategy can offer excellent control over the stereochemistry of the newly formed double bond.

Cross-Metathesis (CM) provides a more direct route to the diene scaffold of this compound. This reaction involves the intermolecular exchange of substituents between two different olefins. In this case, a CM reaction between a terminal alkene and an internal alkene could forge the C4-C5 bond, directly assembling the core structure of the target molecule. The choice of catalyst is crucial in CM to ensure high selectivity and minimize the formation of homodimeric byproducts.

Table 2: Comparison of Olefin Metathesis Strategies

StrategyDescriptionAdvantagesDisadvantages
Ring-Closing Metathesis (RCM) Intramolecular reaction to form a cyclic olefin from a diene.Can provide good stereocontrol; useful for constructing complex ring systems that can be opened to acyclic products.Requires a multi-step sequence (cyclization followed by ring-opening).
Cross-Metathesis (CM) Intermolecular reaction between two different olefins.More direct route to acyclic dienes; can be highly efficient.Can suffer from issues of selectivity and formation of homodimers.

Cross-Coupling Reactions in Alkene Synthesis

Cross-coupling reactions, which form carbon-carbon bonds by joining two different organic fragments with the aid of a metal catalyst, are a cornerstone of modern organic synthesis. These reactions are particularly valuable for creating the carbon skeletons of complex molecules, including substituted alkenes and dienes.

Palladium catalysts are preeminent in cross-coupling chemistry due to their high efficiency and functional group tolerance. The Heck and Suzuki reactions are two of the most powerful palladium-catalyzed methods for C-C bond formation.

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. While traditionally used for arylations and vinylations of alkenes, it can be adapted for diene synthesis. For instance, the coupling of a vinyl halide with an alkene can generate a diene system.

The Suzuki reaction , which couples an organoboron compound with an organohalide, is exceptionally versatile for diene synthesis. Vinylboronic acids or their esters can be coupled with vinyl halides to construct conjugated and non-conjugated dienes with high stereochemical control. A notable development is the palladium-catalyzed cross-coupling of vinyl boronic acids with cyclic alpha-diazocarbonyl compounds, which proceeds through a palladium carbene migratory insertion to form 1,3-diene structures. researchgate.net This method provides an efficient route to dienes bearing a ring structure. researchgate.net Furthermore, palladium catalysis can achieve oxidative cross-coupling between conjugated enynones and allylarenes, yielding furyl-substituted 1,3-dienes under mild conditions. acs.org This transformation is proposed to involve the generation of a π-allylpalladium species followed by carbene migratory insertion. acs.org Another innovative approach involves the palladium-catalyzed coupling of two allenes, facilitated by a directing olefin group on one of the allenes, to produce functionalized researchgate.netdendralenes, which are a class of branched, conjugated oligoenes. nih.govacs.org This reaction proceeds via a selective allenic C-H activation to form a vinylpalladium intermediate. nih.govacs.org

A summary of representative palladium-catalyzed diene synthesis methods is presented below.

Reaction Type Reactants Key Features Product Type
Suzuki CouplingVinyl Boronic Acid + Vinyl HalideHigh stereocontrolConjugated/Non-conjugated Dienes
Oxidative Coupling acs.orgConjugated Enynone + AllylareneMild conditions, good functional group toleranceFuryl-substituted 1,3-Dienes
Allene-Allene Coupling nih.govacs.orgTwo different AllenesHigh selectivity, forms C(vinyl)-C(vinyl) bondsFunctionalized researchgate.netdendralenes
Aryl Halide-Sulfonyl Hydrazone Coupling digitellinc.comAryl Halide + Sulfonyl HydrazoneForms branched skipped dienesBranched 1,4-Dienes

While palladium has long dominated the field, catalysts based on other transition metals like nickel and gold have emerged as powerful alternatives, often exhibiting unique reactivity and selectivity.

Nickel-catalyzed reactions offer a cost-effective and highly effective alternative to palladium. Nickel complexes can catalyze the cycloadditive coupling of enynes with isocyanates to produce dienamides with high yield and good E:Z selectivity. nih.gov Furthermore, nickel catalysis is effective for the arylative cyclization of 1,6-enynes with arylboronic acids, leading to five-membered ring products that contain an all-carbon quaternary center. rsc.org Mechanistic studies suggest that these transformations can proceed through various nickel oxidation states (Ni(0), Ni(I), Ni(II)), allowing for diverse reaction pathways, including single-electron transfer processes. youtube.com This versatility makes nickel a valuable tool for constructing complex molecular frameworks. youtube.comyoutube.com

Gold-catalyzed synthesis has gained significant attention for its ability to activate alkynes and allenes under mild conditions, facilitating unique cyclization and rearrangement reactions. Gold(I) catalysts can smoothly convert 1,6-enynes into 1,4-dienes through cycloisomerization. researchgate.net A novel gold-catalyzed diyne-ene annulation has been developed for the one-step synthesis of tetra-substituted benzenes, where a skipped-diene is proposed as a key intermediate. nih.gov This reaction is uniquely co-catalyzed by an amide, which facilitates the crucial ring-opening of a cyclopropane (B1198618) gold carbene intermediate. nih.gov Gold catalysts also enable the reaction of vinyldiazo compounds with alkenylsilanes to provide skipped dienes with complete regio- and stereoselectivity. thieme-connect.com The mechanism involves the formation of a gold carbene intermediate, followed by attack of the vinylsilane and a subsequent 1,4-migration of the silyl (B83357) group. thieme-connect.com

Olefination Strategies (e.g., Wittig, Horner-Wadsworth-Emmons, Julia-Kocienski)

Olefination reactions, which convert carbonyl compounds into alkenes, are fundamental transformations in organic synthesis. The Wittig, Horner-Wadsworth-Emmons (HWE), and Julia-Kocienski reactions are among the most reliable and widely used methods for C=C bond formation.

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. masterorganicchemistry.comlibretexts.org It is a highly versatile method for creating carbon-carbon double bonds with precise placement. libretexts.org For the synthesis of conjugated dienes, the reaction between a non-stabilized, saturated ylide and an α,β-unsaturated aldehyde is often preferred to ensure specific stereochemistry at the newly formed double bond while avoiding isomerization of the existing one. researchgate.net The stereochemical outcome (Z or E) depends on the nature of the ylide; non-stabilized ylides typically favor the Z-alkene, while stabilized ylides yield the E-alkene. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.org This method offers several advantages, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. orgsyn.orgthieme-connect.com The HWE reaction almost always produces the thermodynamically more stable E-alkene with high selectivity. wikipedia.orgorganic-chemistry.org This stereoselectivity is attributed to steric approach control during the formation of the key oxaphosphetane intermediate. organic-chemistry.org The reaction is highly effective for synthesizing α,β-unsaturated esters and terminal (E)-1,3-dienes. organic-chemistry.org

The Julia-Kocienski olefination , a modification of the original Julia-Lythgoe olefination, couples a carbonyl compound with a heteroaryl-substituted sulfone, typically a benzothiazol-2-yl (BT-sulfone) or 1-phenyl-1H-tetrazol-5-yl (PT-sulfone), in the presence of a strong base. researchgate.netwikipedia.org This one-pot procedure is renowned for its excellent E-selectivity, especially in the synthesis of di-, tri-, and tetrasubstituted alkenes. wikipedia.orgorganic-chemistry.org The reaction has been successfully applied to the synthesis of (E,Z)-1,3-dienes, which are common motifs in natural products. acs.orgresearchgate.net The stereochemical outcome can be influenced by the structure of the aldehyde and the reaction conditions. acs.org

Olefination Method Key Reagent Typical Product Stereochemistry Advantages
Wittig Reaction organic-chemistry.orgPhosphonium YlideNon-stabilized: Z-alkene; Stabilized: E-alkeneVersatile, fixed double bond location
Horner-Wadsworth-Emmons wikipedia.orgorganic-chemistry.orgPhosphonate CarbanionPredominantly E-alkeneHigh E-selectivity, easy byproduct removal
Julia-Kocienski Olefination wikipedia.orgorganic-chemistry.orgHeteroaryl SulfoneExcellent E-selectivityHigh E-selectivity, one-pot procedure

Chemo-, Regio-, and Stereoselective Synthetic Pathways to Conjugated and Non-Conjugated Dienes

Achieving high levels of selectivity is a paramount goal in the synthesis of complex molecules. Chemo-, regio-, and stereoselectivity refer to the ability of a reaction to discriminate between different functional groups, different positions on a molecule, and different spatial arrangements, respectively. mdpi.comnih.gov

For diene synthesis, these controls are crucial for defining the final structure. For example, in the synthesis of a non-conjugated diene like this compound, a method must selectively form two distinct double bonds without unwanted side reactions or isomerizations.

Regioselectivity is critical when a molecule has multiple potential reaction sites. For instance, in the silver-catalyzed aziridination of dienes, the catalyst can selectively react with one of the double bonds over the other. uhu.es Similarly, zirconacyclopentene derivatives can undergo highly chemo-, regio-, and stereoselective migratory insertion reactions with alkynyl metals to produce 1,5-dienes and 1,5-enynes. figshare.com

Stereoselectivity dictates the three-dimensional arrangement of the product. The intermolecular [2+2] photocycloaddition of aryl conjugated dienes, using nanocrystal photocatalysts, can produce vinylcyclobutanes with high regio- and diastereoselectivity. nih.gov This method showcases how the choice of catalyst can steer a reaction towards a specific stereoisomer, avoiding competing pathways like [4+2] cycloadditions. nih.gov

Cascade and Tandem Reaction Sequences for Complex Alkene Architectures

Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. nih.govnumberanalytics.comnumberanalytics.com This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple precursors. numberanalytics.comnih.gov

The design of a successful cascade reaction requires that the product of one step is the substrate for the next, all under the same reaction conditions. numberanalytics.com These sequences are particularly powerful for constructing complex polycyclic and stereochemically rich molecules. For example, enzymatic cascades in biosynthesis can convert a linear precursor like farnesyl-diphosphate into a complex tricyclic alkene through a series of cation rearrangement intermediates within a single active site. nih.gov

In synthetic chemistry, transition-metal catalysis is a powerful engine for designing cascade reactions. Diazo compounds, for example, can be used in light-mediated cascade reactions with alkenes to synthesize a variety of esterified heterocycles, including dihydroisoquinolinones and oxindoles, under mild conditions. acs.org The appeal of cascade reactions lies in their ability to orchestrate complex transformations, such as those seen in the total synthesis of natural products, in an elegant and efficient manner. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. embopress.orgnih.gov Key principles include maximizing atom economy, using catalysts instead of stoichiometric reagents, employing benign solvents, and designing energy-efficient processes. nih.govthe-gist.org

The synthesis of dienes like this compound can be made "greener" by applying these principles.

Catalysis: The use of palladium, nickel, and gold catalysts is inherently greener than using stoichiometric reagents because they are required in only small amounts and can be recycled. Catalytic reactions, such as the Diels-Alder reaction, are often cited as being close to ideal in terms of atom economy. the-gist.org

Atom Economy: Cascade reactions are a prime example of high atom economy, as they incorporate most of the atoms from the reactants into the final product, minimizing waste. numberanalytics.com Similarly, addition reactions, like many of the catalytic processes discussed, are more atom-economical than substitution or elimination reactions.

Alternative Reaction Conditions: The development of reactions that can be performed in greener solvents, such as water or ionic liquids, or under solvent-free conditions, significantly reduces environmental impact. For example, some Wittig reactions can be performed in water with the aid of a surfactant. organic-chemistry.org

Bio-catalysis and Renewable Feedstocks: Synthetic biology offers a powerful approach to green chemistry by using engineered microbes to produce valuable chemicals from renewable feedstocks. embopress.org For instance, 6-Methyl-5-hepten-2-one, a key precursor to terpenes and vitamins, can be synthesized from starting materials like isoprene or isobutylene, which can potentially be derived from biological sources. chemicalbook.comoecd.org The use of enzymes as catalysts offers the benefits of high selectivity under mild, aqueous conditions. embopress.org

By integrating these principles, the synthesis of this compound and its derivatives can be approached not only with chemical sophistication but also with a commitment to environmental sustainability.

Development of Solvent-Free and Aqueous Media Syntheses

The development of environmentally benign synthetic methods, such as those conducted in solvent-free conditions or in aqueous media, is a primary focus in modern chemistry. numberanalytics.comacs.org These approaches aim to reduce the reliance on volatile organic compounds (VOCs), which are often hazardous and contribute to environmental pollution. For the synthesis of terpenes, biocatalysis and the use of enzymes are emerging as powerful tools to achieve high selectivity and efficiency in aqueous environments. numberanalytics.comdrugtargetreview.com

However, a thorough review of scientific databases and chemical literature reveals no specific examples or established protocols for the synthesis of this compound using either solvent-free or aqueous media. Research in this area has predominantly focused on other terpene structures.

Atom Economy and Reaction Efficiency Considerations for Sustainable Production

Atom economy and reaction efficiency are critical metrics for evaluating the sustainability of a chemical process. An ideal synthesis maximizes the incorporation of all starting materials into the final product, minimizing waste. For terpene synthesis, this often involves catalytic isomerization or rearrangement reactions that proceed with high selectivity and yield. researchgate.netmdpi.com

While general principles of atom economy are broadly applicable to all chemical syntheses, there is no specific data or research available to analyze the atom economy and reaction efficiency for the production of this compound. The absence of established synthetic routes prevents a meaningful discussion of these sustainability considerations for this particular compound.

Catalyst Design for Environmentally Benign Transformations

Catalyst design plays a pivotal role in the development of green and sustainable chemical transformations. For terpenes, heterogeneous catalysts are of particular interest due to their ease of separation and potential for reuse. mdpi.com Research has explored the use of various materials, including zeolites, clays, and supported metal catalysts, for the isomerization and transformation of terpenes like α-pinene. cdnsciencepub.comliverpool.ac.uk The goal is to develop catalysts that are highly active, selective, and operate under mild, environmentally friendly conditions.

In the context of this compound, there is no information available in the scientific literature regarding the design or application of specific catalysts for its synthesis. While the isomerization of the more common 6-methyl-5-hepten-2-one is documented, including the use of strong acid catalysts, these methods are not directly applicable to the formation of the exocyclic double bond in this compound. google.com

Reaction Pathways, Mechanisms, and Reactivity of 6 Methyl 5 Methylidenehept 2 Ene

Electrophilic Addition Reactions to the Alkene Moieties: Mechanistic Studies

Electrophilic addition reactions to 6-Methyl-5-methylidenehept-2-ene can proceed at either the C2=C3 double bond or the C5=C(CH2) double bond. The initial step in these reactions is the attack of an electrophile (E+) on the electron-rich π system of one of the double bonds, leading to the formation of a carbocation intermediate. The stability of this carbocation is a crucial factor in determining the regioselectivity of the addition. youtube.comlibretexts.org

Investigation of Regioselectivity and Stereoselectivity in Addition Processes

The regioselectivity of electrophilic addition is dictated by the formation of the most stable carbocation intermediate, a principle famously articulated by Markovnikov's rule. youtube.com In the case of this compound, protonation can occur at four different carbon atoms, leading to several possible carbocation intermediates.

Attack at the C2=C3 double bond: Protonation at C2 would lead to a tertiary carbocation at C3, while protonation at C3 would result in a secondary carbocation at C2. The tertiary carbocation is significantly more stable.

Attack at the C5=C(CH2) double bond: Protonation of the terminal CH2 group would generate a tertiary allylic carbocation, which is stabilized by resonance. Protonation at C5 would lead to a primary carbocation, which is highly unstable.

Between the two most likely carbocations (the tertiary carbocation at C3 and the tertiary allylic carbocation), the tertiary allylic carbocation is expected to be more stable due to the delocalization of the positive charge over two carbon atoms through resonance. khanacademy.org Consequently, electrophilic attack is predicted to occur preferentially at the C5=C(CH2) double bond.

This leads to two possible products of addition: the 1,2-adduct and the 1,4-adduct . The formation of these products is often dependent on the reaction conditions, with the 1,2-adduct being the kinetic product (formed faster, favored at lower temperatures) and the 1,4-adduct being the thermodynamic product (more stable, favored at higher temperatures). reddit.com

The stereoselectivity of the addition will depend on the specific electrophile and the reaction conditions. The attack of the nucleophile on the carbocation intermediate can generally occur from either face of the planar carbocation, potentially leading to a mixture of stereoisomers.

Elucidation of Intermediates and Transition States in Reaction Progression

The mechanism of electrophilic addition to this compound proceeds through a multi-step process involving high-energy intermediates and transition states. The reaction energy diagram for this process would show two peaks corresponding to the transition states for the two steps of the addition, separated by a valley representing the carbocation intermediate. libretexts.orgfirsthope.co.in

The first step, the formation of the carbocation, is the rate-determining step and has the highest activation energy. libretexts.org The transition state for this step involves the partial formation of the new C-E bond and the partial breaking of the π bond. The stability of this transition state is influenced by the same factors that stabilize the carbocation intermediate.

Once the tertiary allylic carbocation is formed, it exists as a resonance hybrid. The subsequent attack by a nucleophile (Nu-) can occur at either of the two carbons bearing the partial positive charge. The transition state for the second step has a lower activation energy, and this step is typically fast. libretexts.org

Table 1: Predicted Products of Electrophilic Addition of HBr to this compound

Product TypeStructureIUPAC Name
1,2-Adduct (Kinetic)3-Bromo-3,6-dimethyl-5-methylidenehept-1-ene
1,4-Adduct (Thermodynamic)1-Bromo-3,6-dimethyl-3-vinylhept-5-ene

Note: The table presents predicted products based on general principles of electrophilic addition to conjugated dienes.

Radical Reactions Involving the Olefinic System

The olefinic systems in this compound are also susceptible to radical reactions. These reactions are typically initiated by the formation of a radical species, which then adds to one of the double bonds.

Exploration of Initiation and Propagation Mechanisms

Radical reactions are chain reactions that proceed through three main stages: initiation, propagation, and termination.

Initiation: This stage involves the formation of initial radical species, often through the homolytic cleavage of a weak bond in an initiator molecule (e.g., a peroxide) upon heating or irradiation.

Propagation: The generated radical then adds to one of the double bonds of this compound. Similar to electrophilic addition, the addition will favor the formation of the most stable radical intermediate. For this molecule, addition to the C5=C(CH2) double bond would lead to a stable tertiary allylic radical. The newly formed radical can then react with another molecule (e.g., H-Br in the case of radical addition of HBr) to form the product and regenerate a bromine radical, which continues the chain reaction.

Termination: The reaction is terminated when two radical species combine to form a stable, non-radical product.

Functionalization Strategies via Controlled Radical Pathways

Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, can be employed to synthesize polymers with well-defined architectures from monomers like this compound. The presence of two reactive double bonds could lead to cross-linking, but under controlled conditions, polymerization can be directed to primarily involve the more reactive 1,1-disubstituted double bond, analogous to the polymerization of β-myrcene. youtube.comnih.gov

These controlled radical pathways allow for the synthesis of polymers with specific molecular weights and low dispersity, opening up possibilities for creating novel materials with tailored properties.

Table 2: Predicted Intermediates in the Radical Addition of HBr to this compound

IntermediateStructureDescription
Initiator RadicalBr•Bromine radical generated from an initiator.
Tertiary Allylic RadicalFormed by the addition of Br• to the terminal CH2 group.

Note: This table illustrates the key radical intermediates based on established mechanisms.

Pericyclic Reactions: Cycloaddition and Rearrangement Studies

The conjugated diene moiety in this compound makes it a suitable candidate for pericyclic reactions, most notably the Diels-Alder reaction. masterorganicchemistry.comlibretexts.org This [4+2] cycloaddition reaction involves the reaction of the conjugated diene with a dienophile to form a six-membered ring.

The regioselectivity of the Diels-Alder reaction with an unsymmetrical diene like this compound and an unsymmetrical dienophile is governed by the electronic properties of the substituents on both the diene and the dienophile. Generally, the reaction is favored when the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. masterorganicchemistry.com

In the case of this compound, the diene system is part of a cross-conjugated structure. The reactivity in a Diels-Alder reaction will depend on which of the conjugated systems participates. The 1,3-diene system involving C4-C5-C(CH2)-C6 is the most likely participant. The substitution pattern on this diene (a gem-dimethyl group at C6) will influence the regiochemical outcome of the cycloaddition. For instance, in reactions with electron-poor dienophiles, specific "ortho" or "para" isomers are often favored over "meta" isomers. libretexts.org

The stereoselectivity of the Diels-Alder reaction is also a key feature, with the reaction proceeding via a concerted mechanism where the stereochemistry of the reactants is retained in the product.

Table 3: Predicted Diels-Alder Adduct with Maleic Anhydride

ReactantsPredicted ProductRegiochemistry
This compound + Maleic Anhydride"Para"-like adduct favored

Note: The predicted product is based on the general principles of regioselectivity in Diels-Alder reactions of substituted dienes.

Diels-Alder and Related Cycloadditions for Ring Formation

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.org It involves the [4+2] cycloaddition of a conjugated diene with a dienophile, which is typically an alkene or alkyne. wikipedia.orglibretexts.org In the case of this compound, the conjugated diene system can react with various dienophiles to yield cyclohexene (B86901) derivatives.

The regioselectivity and stereoselectivity of the Diels-Alder reaction are influenced by the electronic properties and steric hindrance of both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. youtube.commasterorganicchemistry.com The reaction proceeds through a concerted mechanism, involving a cyclic transition state where new carbon-carbon bonds are formed simultaneously. wikipedia.orglibretexts.org

Table 1: Hypothetical Diels-Alder Reactions of this compound

DienophilePredicted Product StructureExpected Regio-/Stereoselectivity
Maleic anhydrideEndo product favored due to secondary orbital interactions.
Methyl acrylateRegioisomers possible; major product predicted by frontier molecular orbital theory.
BenzoquinoneFormation of a bicyclic adduct.

Sigmatropic Rearrangements (e.g., Claisen, Cope) and Their Mechanistic Implications

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded substituent migrates across a π-system. wikipedia.org Two of the most prominent examples are the Claisen and Cope rearrangements, which are wikipedia.orgwikipedia.org-sigmatropic shifts. wikipedia.orgresearchgate.netmasterorganicchemistry.com

The Cope rearrangement involves the thermal isomerization of a 1,5-diene. wikipedia.org For a molecule with a structure analogous to this compound to undergo a Cope rearrangement, it would first need to be functionalized to create a 1,5-diene system. The reaction proceeds through a chair-like transition state and is generally reversible. wikipedia.org

The Claisen rearrangement is the wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether to form a γ,δ-unsaturated carbonyl compound or an o-allylphenol, respectively. wikipedia.orgmasterorganicchemistry.comlibretexts.org Similar to the Cope rearrangement, this compound would require prior functionalization to an appropriate allyl vinyl ether to undergo this transformation. The reaction is typically irreversible due to the formation of a stable carbonyl group. wikipedia.org

Transition Metal-Catalyzed Transformations

Transition metal catalysts offer a versatile platform for a wide range of transformations involving alkenes and dienes. researchgate.netnih.gov These catalysts can activate the substrate and enable reactions that are not feasible under thermal conditions.

Hydrofunctionalization Reactions (Hydroboration, Hydrosilylation, Hydroamination)

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across a double bond.

Hydroboration: The addition of a boron-hydrogen bond across a double bond. The regioselectivity is primarily anti-Markovnikov, with the boron atom adding to the less substituted carbon. Subsequent oxidation can yield alcohols.

Hydrosilylation: The addition of a silicon-hydrogen bond. This reaction is often catalyzed by platinum or rhodium complexes and typically follows Markovnikov or anti-Markovnikov addition depending on the catalyst and substrate.

Hydroamination: The addition of a nitrogen-hydrogen bond from an amine. This reaction can be catalyzed by various transition metals and is an important method for the synthesis of amines.

For this compound, the presence of two distinct double bonds presents a challenge in regioselectivity, and the choice of catalyst would be crucial to control the outcome.

Oxidative Functionalization and Cleavage Methodologies

The double bonds in this compound are susceptible to oxidative reactions.

Epoxidation: The reaction with a peroxy acid (e.g., m-CPBA) would form an epoxide at one or both double bonds. The more electron-rich double bond is generally more reactive.

Dihydroxylation: The addition of two hydroxyl groups across a double bond, which can be achieved using reagents like osmium tetroxide or potassium permanganate (B83412). youtube.com

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup can cleave the double bonds, leading to the formation of ketones, aldehydes, or carboxylic acids.

Isomerization and Skeletal Rearrangement Reactions

Transition metal catalysts can promote the isomerization of alkenes, leading to the migration of the double bond to a more thermodynamically stable position. nih.govacs.org For this compound, a catalyst could potentially facilitate the isomerization of the exocyclic methylidene group to form a more stable internal double bond, leading to isomers of methylheptadiene.

Skeletal rearrangements of dienes can also be catalyzed by transition metals, leading to the formation of new carbon skeletons. nih.gov These reactions often proceed through complex mechanistic pathways involving metal-carbene intermediates or other organometallic species.

Functionalization and Derivatization Strategies

The versatile reactivity of the diene system in this compound allows for a wide array of functionalization and derivatization strategies. Beyond the reactions already mentioned, other possibilities include:

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bonds.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) which would likely follow Markovnikov's rule.

Radical Additions: In the presence of radical initiators, various radical species can add to the double bonds.

The specific outcome of these reactions would depend on the reaction conditions and the reagents used, offering a pathway to a diverse range of functionalized derivatives.

Selective Epoxidation and Dihydroxylation Methodologies

The presence of two inequivalent double bonds in this compound allows for regioselective oxidation reactions. The relative reactivity of these sites is influenced by steric and electronic factors.

Epoxidation:

The epoxidation of this compound can be achieved using various reagents, with the selectivity depending on the chosen oxidant. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation. Due to the higher substitution and electron density, the internal C5-C6 double bond is generally more nucleophilic and thus more reactive towards electrophilic epoxidizing agents compared to the terminal C2-C3 double bond. However, the steric hindrance around the trisubstituted double bond can influence the reaction outcome.

Studies on analogous systems, such as geraniol (B1671447) and its derivatives, have shown that epoxidation with reagents like dimethyldioxirane (B1199080) (DMDO) can provide good yields of mono-epoxides. nih.govodinity.comnih.gov The regioselectivity can be solvent-dependent. For instance, in the epoxidation of geraniol, different solvent systems led to varying ratios of the 2,3- and 6,7-mono-epoxides. nih.gov

Asymmetric epoxidation methods, like the Sharpless-Katsuki epoxidation, could in principle be applied if a neighboring allylic alcohol functionality were present. However, for the parent alkene, other chiral catalysts would be required to induce enantioselectivity.

Dihydroxylation:

Similar to epoxidation, dihydroxylation can occur at either of the two double bonds. The use of osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) is a standard method for syn-dihydroxylation. wikipedia.org The more electron-rich internal double bond is the expected primary site of reaction. Asymmetric dihydroxylation, employing chiral ligands in conjunction with OsO₄, can lead to the formation of chiral diols.

Potassium permanganate (KMnO₄) under cold, alkaline conditions can also effect syn-dihydroxylation, though over-oxidation to cleave the double bond is a potential side reaction. wikipedia.org The choice of reaction conditions is crucial to achieve selective dihydroxylation.

Table 1: Regioselectivity in the Oxidation of this compound

Oxidation Reaction Reagent Major Product Minor Product
Epoxidation m-CPBA 5,6-epoxy-6-methyl-5-methylidenehept-2-ene 2,3-epoxy-6-methyl-5-methylideneheptane
Dihydroxylation OsO₄/NMO 5,6-dihydroxy-6-methyl-5-methylidenehept-2-ene 2,3-dihydroxy-6-methyl-5-methylideneheptane

Halogenation and Halofunctionalization Studies

The addition of halogens and pseudohalogens across the double bonds of this compound provides a route to functionalized derivatives.

Halogenation:

The reaction with elemental halogens (e.g., Br₂, Cl₂) would be expected to proceed via a halonium ion intermediate. The more nucleophilic internal double bond is the likely site of initial attack. The subsequent nucleophilic attack by the halide ion would lead to a vicinal dihalide. The stereochemistry of the addition is typically anti.

Halofunctionalization:

In the presence of a nucleophilic solvent (e.g., water, alcohols), halofunctionalization can occur, leading to the incorporation of both a halogen and a solvent-derived functional group. For example, reaction with N-bromosuccinimide (NBS) in aqueous DMSO would likely yield a bromohydrin. Again, the regioselectivity would favor attack at the more substituted double bond. Iodine(III)-mediated halogenations have been explored for acyclic monoterpenoids, offering methods for dibromination, bromo(trifluoro)acetoxylation, and bromohydroxylation. beilstein-journals.org

Table 2: Products of Halogenation and Halofunctionalization of this compound

Reaction Reagents Major Product
Bromination Br₂ in CCl₄ 5,6-dibromo-6-methyl-5-methylidenehept-2-ene
Bromohydrin Formation NBS, H₂O/DMSO 5-bromo-6-hydroxy-6-methyl-5-methylidenehept-2-ene
Bromo(trifluoro)acetoxylation PIFA, TBAB Bromo(trifluoro)acetoxylated derivative at the C5-C6 position

Allylic Functionalization via Oxidative and Reductive Approaches

Allylic positions in this compound are susceptible to both oxidative and reductive functionalization, providing access to a variety of derivatives.

Oxidative Allylic Functionalization:

Reagents like selenium dioxide (SeO₂) are known to effect allylic oxidation, typically converting an allylic methyl or methylene (B1212753) group into a hydroxyl group. For this compound, the allylic methyl groups at C7 and the allylic methylene at C4 are potential sites of oxidation. The regioselectivity of such reactions can be influenced by the specific reagent and reaction conditions. For instance, the Sharpless conditions for allylic oxidation of geranyl acetate (B1210297) employ SeO₂ and t-BuO₂H. scielo.br

Palladium-catalyzed allylic C-H oxidation has emerged as a powerful tool for the direct functionalization of unactivated alkenes. nih.govrsc.org These methods often employ an oxidant and a nucleophile to introduce a new functional group at an allylic position. For this compound, this could provide a route to allylic acetates, ethers, or amines.

Reductive Allylic Functionalization:

While less common, reductive functionalization can be achieved through multi-step sequences. For example, conversion of an allylic alcohol (obtained via oxidation) to an allylic halide or acetate creates an electrophilic site for substitution with nucleophiles, often catalyzed by transition metals like palladium. researchgate.net This palladium(0)-catalyzed allylic substitution allows for the formation of new carbon-carbon or carbon-heteroatom bonds with high regio- and stereoselectivity. researchgate.net

Table 3: Allylic Functionalization of this compound

Functionalization Type Reagents Potential Product(s)
Oxidative (Hydroxylation) SeO₂/t-BuO₂H Hydroxylation at C4 or C7
Oxidative (Acetoxylation) Pd(OAc)₂, Benzoquinone, Acetic Acid Allylic acetate at C4 or C7
Reductive (Alkylation via substitution) 1. SeO₂/t-BuO₂H 2. TsCl, Py 3. R₂CuLi Alkylated product at the newly functionalized allylic position

Advanced Spectroscopic and Analytical Research Methodologies Applied to 6 Methyl 5 Methylidenehept 2 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural and Stereochemical Assignment

NMR spectroscopy stands as a cornerstone in the structural determination of organic compounds, including terpenoids. uenr.edu.ghjchps.com It provides a detailed map of the atomic connectivity and the chemical environment of individual atoms within a molecule.

Elucidating Complex Derivatives with 2D NMR Techniques

While one-dimensional (1D) NMR provides fundamental information, the complexity of 6-methyl-5-methylidenehept-2-ene and its derivatives often necessitates the use of two-dimensional (2D) NMR experiments for unambiguous structural assignment. jchps.comuoc.gr These techniques spread the NMR information across two frequency dimensions, resolving spectral overlap and revealing intricate correlations between nuclei. uoc.gr

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For a derivative of this compound, COSY would reveal the proton-proton network, for instance, confirming the connectivity between the protons on C-2, C-3, and C-4.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate the chemical shifts of protons directly to the carbons they are attached to. mdpi.com This is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). mdpi.com For instance, in a derivative of this compound, an HMBC experiment could show a correlation between the methyl protons at C-6 and the olefinic carbon C-5, confirming their relative positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is invaluable for determining the stereochemistry and conformation of the molecule. For example, NOESY could help establish the relative orientation of substituents around the double bonds.

A hypothetical analysis of a complex derivative of this compound using these techniques would allow for a complete and unambiguous assignment of all proton and carbon signals, providing a detailed picture of its molecular structure. The combination of these 2D NMR techniques is a powerful strategy for the structural elucidation of various terpenoids. jchps.com

Table 1: Hypothetical 2D NMR Data for a Derivative of this compound

Correlation TypeInteracting Nuclei (Example)Information Gained
COSY H-2 with H-3Confirms adjacent protons, establishing the ethylidene fragment.
HMQC/HSQC C-7 with H-7Directly links the methyl protons to their corresponding carbon atom.
HMBC H-1 with C-3Shows long-range coupling, confirming the connectivity across the double bond.
NOESY H-1 with H-4Indicates spatial proximity, aiding in the determination of the E/Z configuration of the double bond.

Probing Conformational Dynamics with Dynamic NMR

Molecules are not static entities; they undergo various conformational changes. Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study these dynamic processes, such as bond rotations and ring inversions, that occur on the NMR timescale. unibas.itnih.gov For a flexible molecule like this compound, which possesses multiple single bonds around which rotation can occur, DNMR can provide valuable information about its conformational preferences and the energy barriers associated with these rotations. researchgate.netyoutube.com

By recording NMR spectra at different temperatures, researchers can observe changes in the line shapes of the signals. At low temperatures, where the conformational exchange is slow, separate signals for different conformers may be observed. As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. By analyzing these line shape changes, it is possible to determine the kinetic and thermodynamic parameters of the conformational exchange processes. unibas.itnih.gov

Investigating Polymerized and Adsorbed States with Solid-State NMR

While solution-state NMR is ideal for studying soluble molecules, solid-state NMR (ssNMR) is a powerful technique for investigating the structure and dynamics of solid materials, such as polymerized forms of this compound or the molecule when adsorbed onto a surface. solidstatenmr.org.ukmdpi.com In the solid state, the anisotropic interactions that are averaged out in solution become prominent, providing detailed information about molecular packing, conformation, and dynamics. solidstatenmr.org.ukmdpi.com

For a polymer derived from this compound, ssNMR could be used to:

Confirm the structure of the repeating unit within the polymer chain. researchgate.net

Determine the degree of crystallinity and identify different crystalline and amorphous regions. solidstatenmr.org.uk

Study the dynamics of different parts of the polymer chain, such as side-chain motion or main-chain rearrangements. solidstatenmr.org.uk

Unveiling Functional Groups and Monitoring Reactions with Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. youtube.com These techniques are highly sensitive to the types of chemical bonds present and are therefore excellent for identifying functional groups and monitoring the progress of chemical reactions. spectroscopyonline.comlibretexts.org

In-Situ Reaction Analysis with Advanced IR Techniques (ATR-IR)

Attenuated Total Reflectance (ATR) is a sampling technique often coupled with FTIR spectroscopy (ATR-FTIR) that allows for the direct analysis of solid and liquid samples with minimal or no preparation. mt.comyoutube.com This makes it an ideal tool for in-situ monitoring of chemical reactions in real-time. mt.comacs.org

For reactions involving this compound, such as polymerization or functional group transformations, an ATR-IR probe can be inserted directly into the reaction vessel. acs.orgresearchgate.net By continuously collecting IR spectra, it is possible to track the disappearance of reactant peaks and the appearance of product peaks. For example, the characteristic C=C stretching vibrations of the alkene functional groups in this compound would decrease in intensity during a polymerization reaction, while new peaks corresponding to the polymer backbone would emerge. spectroscopyonline.comlibretexts.org This provides valuable kinetic and mechanistic information about the reaction. acs.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C=C (alkene)Stretching1640-1680
=C-H (alkene)Stretching3010-3095
=C-H (alkene)Bending (out-of-plane)650-1000
C-H (alkane)Stretching2850-2960
C-H (alkane)Bending1350-1480
Note: These are general ranges and the exact positions can vary depending on the specific molecular environment.

Complementary Vibrational Insights from Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to IR spectroscopy. youtube.comclairet.co.uk While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A key difference is that molecular vibrations that are weak or inactive in the IR spectrum are often strong in the Raman spectrum, and vice versa. clairet.co.uk

For this compound, Raman spectroscopy would be particularly useful for observing the C=C stretching vibrations, as carbon-carbon double and triple bonds generally give rise to strong Raman signals. clairet.co.uk The technique can also be used to study the molecule in aqueous solutions, as water is a weak Raman scatterer. This makes Raman spectroscopy a valuable tool for studying reactions or properties of this compound in biological or environmental systems.

Mass Spectrometry: Fragmentation Pathway Elucidation and Method Development for Structural Characterization

Mass spectrometry stands as a cornerstone in the analysis of volatile organic compounds, offering profound insights into their molecular weight and structural architecture. For a molecule such as this compound, with its multiple reactive sites, mass spectrometry provides a powerful tool for detailed characterization.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isomer Differentiation

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of this compound. Techniques such as gas chromatography coupled to a time-of-flight (TOF) mass spectrometer (GC-QTOF-MS) can provide highly accurate mass measurements, which is crucial for distinguishing between isomers with the same nominal mass. mdpi.com

The elemental composition of this compound is C9H16, resulting in a specific exact mass. HRMS can measure this mass with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the confident differentiation of this compound from other isomeric or isobaric compounds that may be present in a complex sample matrix.

Table 1: Theoretical vs. Measured Mass of this compound

PropertyValue
Molecular FormulaC9H16
Theoretical Exact Mass124.1252 u
Typical HRMS Accuracy< 5 ppm

The ability to obtain accurate mass data is particularly important when dealing with terpenoids and other natural products, where a multitude of structurally similar compounds can co-exist. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Mechanistic Probes

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the fragmentation pathways of ions, providing detailed structural information. youtube.comnih.govnih.gov In an MS/MS experiment, the molecular ion of this compound, generated through an ionization technique like electron ionization (EI), is isolated and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller fragment ions, and the resulting spectrum provides a "fingerprint" of the molecule's structure.

The fragmentation of this compound is expected to be influenced by the positions of the double bonds and the methyl group. The presence of the conjugated diene system and the allylic positions can lead to characteristic fragmentation patterns. For instance, the loss of a methyl group (CH3•) would result in a prominent fragment ion. The analysis of these fragmentation patterns allows researchers to piece together the connectivity of the atoms within the molecule. docbrown.info

Table 2: Predicted Key Fragment Ions of this compound in MS/MS

m/z (mass-to-charge ratio)Proposed Fragment StructurePossible Origin
109[C8H13]+Loss of a methyl radical (•CH3)
95[C7H11]+Loss of an ethyl radical (•C2H5)
81[C6H9]+Cleavage at the allylic position
67[C5H7]+Further fragmentation of larger ions

By studying these fragmentation pathways, scientists can gain a deeper understanding of the molecule's stability and reactivity under mass spectrometric conditions.

Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring in Research

Chromatography is an essential tool for the separation and purification of this compound from reaction mixtures or natural extracts. It also plays a critical role in assessing the purity of the compound and monitoring the progress of chemical reactions.

Advanced Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

Given the volatile nature of this compound, gas chromatography-mass spectrometry (GC-MS) is the analytical method of choice. nih.govnih.govnih.gov A typical GC-MS method would involve injecting the sample into a heated inlet, where it is vaporized and then carried by an inert gas through a capillary column. The column contains a stationary phase that separates the components of the mixture based on their boiling points and interactions with the phase. The separated components then enter the mass spectrometer for detection and identification.

The development of a robust GC-MS method would involve optimizing parameters such as the column type, temperature program, and carrier gas flow rate to achieve optimal separation from other volatile compounds. nih.govmdpi.com

While GC-MS is well-suited for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) can also be employed, particularly for less volatile derivatives or for analyses where derivatization is undesirable. thermofisher.comresearchgate.netnih.gov However, the analysis of volatile hydrocarbons by LC-MS can be challenging due to their poor ionization efficiency in common LC-MS interfaces. researchgate.net Method development would focus on selecting an appropriate column and mobile phase to retain the compound and a suitable ionization source, such as atmospheric pressure chemical ionization (APCI), to enhance its detection. thermofisher.com

Chiral Chromatography for Enantiomeric Excess Determination of Stereoisomers

The structure of this compound contains a chiral center at the carbon atom bearing the methyl group. This means the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. Chiral chromatography is a specialized technique used to separate these enantiomers. nih.govrestek.commdpi.com

Chiral gas chromatography (chiral GC) is particularly effective for the enantiomeric separation of volatile compounds like terpenoids. nih.govchromatographyonline.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation in the column. By comparing the retention times and peak areas of the separated enantiomers to those of known standards, the enantiomeric excess (ee) of a sample can be determined. This is crucial as enantiomers can have different biological activities and sensory properties. chromatographyonline.com

Table 3: Hypothetical Chiral GC Separation Data for this compound Enantiomers

EnantiomerRetention Time (min)Peak Area (%)
(R)-6-Methyl-5-methylidenehept-2-ene15.275
(S)-6-Methyl-5-methylidenehept-2-ene15.825
Enantiomeric Excess (ee)50%

X-Ray Diffraction Studies of Crystalline Derivatives to Confirm Absolute and Relative Stereochemistry

While this compound is a liquid at room temperature, its absolute and relative stereochemistry can be definitively determined through X-ray diffraction analysis of a suitable crystalline derivative. mkuniversity.ac.inresearchgate.netnih.gov This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the arrangement of atoms in space.

To perform X-ray diffraction, the non-crystalline target compound must first be converted into a solid, crystalline derivative. This can be achieved by reacting it with a chiral derivatizing agent or by forming a co-crystal with another molecule that promotes crystallization. Once a suitable single crystal is obtained, it is exposed to a beam of X-rays. The diffraction pattern produced by the crystal is then analyzed to determine the crystal structure, including the absolute configuration of the chiral centers. mkuniversity.ac.in This powerful technique provides the ultimate confirmation of the stereochemical assignments made by other methods like chiral chromatography.

Theoretical and Computational Investigations of 6 Methyl 5 Methylidenehept 2 Ene

Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For a molecule like 6-Methyl-5-methylidenehept-2-ene, these calculations can reveal crucial information about its stability, geometry, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying the conformational preferences of flexible molecules like this compound.

Due to the presence of several single bonds, this compound can exist in various spatial arrangements, or conformations. DFT calculations can be employed to identify the most stable conformers and to determine their relative energies. This is achieved by systematically rotating the bonds and calculating the energy of each resulting geometry. The results of such a study would typically be presented in a table of relative energies, highlighting the most energetically favorable shapes of the molecule.

Illustrative Data Table: Conformational Analysis of this compound using DFT

ConformerRelative Energy (kcal/mol)Dihedral Angle (C3-C4-C5-C6)
1 (Global Minimum) 0.00178.5°
2 1.25-65.2°
3 1.8968.9°
4 3.42-120.1°

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are generally more computationally expensive than DFT but can provide highly accurate results, especially for reaction energies and the geometries of transition states.

For this compound, ab initio calculations could be used to explore its reactivity in various chemical transformations, such as addition reactions at the double bonds. By mapping the energy landscape of a reaction, chemists can identify the lowest energy pathway from reactants to products. A key aspect of this is the identification and characterization of the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a critical factor in reaction kinetics.

Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept electrons.

The energies of the HOMO and LUMO, as well as their spatial distribution, can be calculated using quantum chemical methods. For this compound, the HOMO is expected to be located primarily on the electron-rich double bonds, making these sites susceptible to attack by electrophiles. Conversely, the LUMO would indicate the regions of the molecule that are most likely to accept electrons from a nucleophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity.

Illustrative Data Table: FMO Analysis of this compound

Molecular OrbitalEnergy (eV)
HOMO -8.54
LUMO 1.23
HOMO-LUMO Gap 9.77

Note: The data in this table is hypothetical and serves to illustrate the typical output of a quantum chemical calculation for FMO analysis.

Molecular Dynamics Simulations: Conformational Dynamics and Solvent Effects on Reactivity

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing researchers to observe conformational changes and interactions with the surrounding environment.

For this compound, an MD simulation could reveal how the molecule folds and changes its shape in different solvents. The presence of a solvent can significantly influence the stability of different conformers and can also affect the rates of chemical reactions by stabilizing or destabilizing reactants, products, and transition states. By running simulations in various solvents, one could predict how the reactivity of this compound might change under different experimental conditions.

Computational Studies of Reaction Mechanisms and Kinetics

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions and for predicting their rates.

A potential energy surface (PES) is a mathematical representation of the energy of a chemical system as a function of the positions of its atoms. By mapping the PES for a reaction involving this compound, chemists can identify all possible reaction pathways. This allows for a detailed understanding of the reaction mechanism, including the identification of any intermediate species and transition states.

For example, in an electrophilic addition reaction to one of the double bonds of this compound, the PES would show the energy changes as the electrophile approaches the molecule and forms a new bond. The lowest energy path on the PES would correspond to the most likely reaction mechanism. This level of detail is often difficult to obtain through experimental methods alone, highlighting the complementary role of computational studies in modern chemical research.

Prediction of Kinetic Isotope Effects (KIE)

The prediction of Kinetic Isotope Effects (KIE) is a computational method used to study reaction mechanisms by examining the effect of isotopic substitution on the rate of a chemical reaction. For a hypothetical reaction involving this compound, this would involve calculating the vibrational frequencies of the molecule and its corresponding transition state structure, both with the standard isotopes (e.g., ¹H, ¹²C) and with heavier isotopes (e.g., ²H, ¹³C) at specific atomic positions.

The KIE is computed from the vibrational frequencies obtained through quantum mechanical calculations, typically using Density Functional Theory (DFT). The difference in zero-point vibrational energies (ZPVE) between the isotopically labeled and unlabeled species in the reactant and transition states is the primary contributor to the predicted KIE. These theoretical values can help elucidate the rate-determining step of a reaction and provide insight into the geometry of the transition state.

Currently, there are no published research findings or data tables detailing predicted KIE values for any proposed reaction of this compound.

Machine Learning and Artificial Intelligence Approaches in Predicting Reactivity and Selectivity

Machine learning (ML) and artificial intelligence (AI) are increasingly utilized in organic chemistry to predict the outcome of chemical reactions, including their reactivity and selectivity. mdpi.comijsetpub.com These approaches leverage algorithms trained on large datasets of known chemical reactions to identify complex patterns and relationships between molecular structures and their behavior. nih.gov

For a compound like this compound, which belongs to the terpene family, ML models could theoretically be applied to predict its reactivity in various transformations or the selectivity of reactions such as epoxidation, hydrogenation, or cyclization. nih.gov This process typically involves:

Molecular Representation : Converting the 2D or 3D structure of this compound into a machine-readable format, such as a molecular fingerprint or a graph.

Model Training : Using a trained neural network or other ML model that has learned from a vast database of reactions. researchgate.netbiorxiv.org The model learns to correlate structural features with reaction outcomes, such as yield or the ratio of products (selectivity). nih.govcmu.eduarxiv.org

Prediction : Inputting the representation of this compound and potential reactants into the model to predict the most likely products, reaction conditions, or enantioselectivity. nih.govibm.comresearchgate.net

Despite the growing power of these predictive tools in chemistry, a search of the current scientific literature indicates that no specific machine learning models or studies have been published focusing on the reactivity and selectivity of this compound. Therefore, no research findings or data tables are available for this specific compound.

Applications of 6 Methyl 5 Methylidenehept 2 Ene in Advanced Chemical Synthesis and Materials Science Research

Role as a Synthetic Intermediate in Complex Molecule Construction

The presence of two distinct and reactive double bonds—an internal disubstituted alkene and a terminal 1,1-disubstituted (methylidene) alkene—positions 6-Methyl-5-methylidenehept-2-ene as a potentially valuable building block in the synthesis of complex organic molecules.

Precursor to Structurally Diverse Molecular Scaffolds

The differential reactivity of the two alkene moieties within this compound could, in principle, be exploited to selectively construct a variety of molecular frameworks. For instance, electrophilic additions would likely favor the more electron-rich methylidene group, allowing for the introduction of a wide range of functional groups at this position while leaving the internal double bond intact for subsequent transformations.

Furthermore, the diene system is a prime candidate for pericyclic reactions. A Diels-Alder reaction, for example, could proceed with the methylidene group acting as the diene component in a conjugated system, or the entire molecule could react with a dienophile, leading to the formation of complex cyclic and bicyclic structures. The specific reaction pathway and resulting stereochemistry would be highly dependent on the chosen reagents and reaction conditions.

Building Block in Total Synthesis Strategies of Natural Products or Analogues

Many natural products, particularly terpenes and polyketides, feature intricate carbon skeletons that could potentially be assembled using this compound as a key starting material. Its C9 backbone and strategically placed double bonds could serve as a foundational unit for the elaboration of more complex natural product architectures.

For example, through a series of controlled chemical transformations such as hydroboration-oxidation, epoxidation, or ozonolysis, the double bonds can be converted into a variety of functional groups including alcohols, ketones, and carboxylic acids. These functionalized intermediates could then be coupled with other fragments to construct the target natural product or its analogues. The development of selective catalysts would be paramount to achieving high chemo- and regioselectivity in these transformations, a common challenge in total synthesis.

Monomer and Co-monomer in Polymerization Research

The dual alkene functionality of this compound makes it a theoretical candidate for polymerization reactions, offering pathways to novel polymer structures and properties.

Exploration of Novel Polymerization Catalysts for Diene Monomers

The polymerization of diene monomers is a cornerstone of polymer chemistry, and the unique structure of this compound would necessitate the exploration and development of specialized catalyst systems. Transition metal catalysts, such as those based on nickel, palladium, or cobalt, are known to be effective in diene polymerization. Research in this area would focus on catalysts that can control the regioselectivity of the polymerization, selectively engaging either the internal or the terminal double bond, or both in a controlled manner. For instance, a catalyst could be designed to promote 1,4-polymerization of the conjugated diene system that could be formed upon isomerization, or to facilitate vinyl-type polymerization of the methylidene group.

Studies on Polymer Microstructure Control and Architecture via Monomer Design

The structure of this compound offers intriguing possibilities for controlling polymer microstructure. By carefully selecting the polymerization method and catalyst, it might be possible to create polymers with varying degrees of branching and cross-linking. For example, a catalyst that selectively polymerizes the methylidene group would lead to a linear polymer with pendant internal alkene groups. These pendant groups could then be used for post-polymerization modifications or for cross-linking to form thermoset materials.

Furthermore, this compound could be employed as a co-monomer with other olefins or dienes. This would allow for the incorporation of its unique structural features into existing polymer chains, potentially modifying their physical and chemical properties, such as thermal stability, elasticity, and chemical resistance.

Design and Evaluation of Advanced Catalyst Ligands Derived from this compound

Beyond its role as a substrate, the molecular framework of this compound could theoretically be modified to serve as a ligand for transition metal catalysts. By introducing coordinating atoms such as phosphorus, nitrogen, or oxygen into the molecule, it could be transformed into a chelating ligand.

The specific geometry and electronic properties of such a ligand would be dictated by the points of functionalization and the nature of the coordinating groups. These ligands could then be complexed with various metals to create novel catalysts for a range of organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. The chiral centers that could be generated from the double bonds also open the possibility of designing chiral ligands for asymmetric catalysis, a field of immense importance in modern synthetic chemistry. The performance of these new catalyst systems would need to be rigorously evaluated in terms of activity, selectivity, and stability.

Model Compound for Fundamental Mechanistic Studies of Olefin Transformations

The unique arrangement of a conjugated diene system within this compound, featuring both an internal double bond and a terminal methylidene group, theoretically makes it an interesting candidate for studying complex olefin reactions. However, there is a lack of published studies that utilize this compound for such purposes.

Understanding Stereocontrol in Chiral Catalysis

The potential for this compound to be used as a substrate in asymmetric catalysis to understand the principles of stereocontrol has not been explored in the available literature. Research in this area typically employs prochiral olefins that, upon reaction with a chiral catalyst, can yield enantiomerically enriched products. While this compound possesses the structural features that could be relevant to such studies, no specific research findings have been reported.

Future Directions and Emerging Research Avenues for 6 Methyl 5 Methylidenehept 2 Ene

Integration with Flow Chemistry Methodologies for Continuous Synthesis and Process Optimization

The transition from traditional batch production to continuous flow chemistry is a significant trend in chemical manufacturing, driven by the need for safer, more efficient, and scalable processes. mt.comstolichem.com For the synthesis of 6-methyl-5-methylidenehept-2-ene, flow chemistry offers a paradigm shift in production methodology.

Continuous flow reactors, characterized by their small internal volumes and high surface-area-to-volume ratios, provide superior control over reaction parameters such as temperature, pressure, and residence time. vapourtec.commit.edu This precise control is crucial for managing highly exothermic or rapid reactions, which are common in olefin and diene synthesis, thereby minimizing the formation of byproducts and enhancing product purity. stolichem.comaidic.it For instance, the synthesis of a related compound, 6-methyl-5-hepten-2-one (B42903), has been achieved through various methods, including the Carroll rearrangement and reactions involving isobutylene (B52900) and acetone (B3395972) at high temperatures and pressures, conditions that can be more safely and efficiently managed in a continuous flow setup. chemicalbook.com

Furthermore, flow chemistry facilitates the safe handling of hazardous reagents and intermediates. vapourtec.comnih.gov The small reactor volumes limit the amount of any hazardous material present at a given time, significantly reducing the risks associated with thermal runaways or toxic gas evolution. vapourtec.comnih.gov This is particularly relevant for reactions involving gaseous reagents, where flow systems allow for precise dosing and improved gas-liquid mass transfer, which is often a limiting factor in batch reactors. acs.org The integration of in-line analytical techniques, such as FTIR spectroscopy, enables real-time monitoring and optimization, leading to faster process development and scale-up. mt.com

The potential advantages of applying flow chemistry to the synthesis of this compound are summarized in the table below.

FeatureBatch ProcessingContinuous Flow ProcessingPotential Advantage for this compound Synthesis
Heat Transfer Limited, potential for hot spotsExcellent, high surface-area-to-volume ratioImproved safety and selectivity in exothermic isomerization or synthesis reactions. nih.gov
Mass Transfer Often limited, especially in gas-liquid reactionsSignificantly enhancedEfficient use of gaseous reagents and improved reaction rates. mit.edu
Safety Higher risk with hazardous reagents and exothermsIntrinsically safer due to small reactor volumesSafer handling of reactive intermediates and energetic reactions. stolichem.comrsc.org
Scalability Often requires re-optimizationMore straightforward, "scaling-out" or longer run timesFaster transition from laboratory discovery to industrial production. vapourtec.com
Process Control Manual or less preciseAutomated and highly precise control of parametersHigher purity, better yield, and improved reproducibility. mt.comstolichem.com
Reaction Time Can be lengthyOften significantly reducedIncreased throughput and efficiency. vapourtec.com

The application of flow chemistry is also highly advantageous for catalytic reactions, such as hydrogenation. intensichem.com Heterogeneous catalysts can be packed into columns (packed-bed reactors), allowing the reactant stream to flow through, facilitating easy separation of the catalyst from the product stream and enabling catalyst reuse. intensichem.comnih.gov This approach is well-suited for the selective hydrogenation of one of the double bonds in this compound or its precursors.

Exploration of Photoredox Catalysis and Electrochemistry in its Transformations

In recent years, photoredox catalysis and electrochemistry have emerged as powerful tools in organic synthesis, offering unique reaction pathways under mild conditions. These technologies are particularly well-suited for the functionalization of unsaturated systems like this compound.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of transformations that are often difficult to achieve with traditional thermal methods. For a diene like this compound, photoredox catalysis could open doors to novel C-C and C-heteroatom bond formations. For example, photoexcited catalysts can facilitate radical additions across the double bonds, allowing for the introduction of various functional groups. The combination of photochemistry with flow reactors is particularly synergistic, as the narrow channels of flow systems overcome the light penetration issues often encountered in batch reactors, leading to more efficient and scalable photochemical reactions. vapourtec.comnih.gov

Electrochemistry provides another avenue for the controlled oxidation or reduction of organic molecules by directly using electrons as a "reagent." This approach can minimize the use of chemical oxidants or reductants, contributing to greener chemical processes. For this compound, electrochemical methods could be explored for:

Dimerization and Cyclization Reactions: Electrochemically initiated radical or ionic intermediates could lead to the formation of complex cyclic structures.

Oxidative Functionalization: Anodic oxidation could be used to introduce oxygen, nitrogen, or other heteroatom nucleophiles across the diene system.

Reductive Couplings: Cathodic reduction could facilitate coupling reactions with various electrophiles.

The table below outlines potential applications of these modern synthetic methods to this compound.

MethodPrinciplePotential Application for this compound
Photoredox Catalysis Visible light-induced single-electron transferRadical additions, C-H functionalization, cycloadditions.
Electrochemistry Electron transfer at an electrode surfaceOxidative difunctionalization, reductive couplings, polymerization.

The synergy between these techniques and flow chemistry is a key area of future research. noelresearchgroup.com Electrochemical and photochemical flow reactors allow for precise control over the reaction environment, leading to improved selectivity and yield while enhancing the safety and scalability of these powerful synthetic methods.

Chemoinformatics and Data-Driven Discovery in Olefin Chemistry for Accelerated Research

The fields of chemoinformatics and data-driven discovery are revolutionizing how chemical research is conducted. nih.gov By combining large datasets with machine learning algorithms, it is possible to predict reaction outcomes, discover new reaction conditions, and design novel molecules with desired properties. aidic.it For a compound like this compound, these computational tools can significantly accelerate research and development.

One of the core applications of chemoinformatics is in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) modeling. aidic.itnih.gov By analyzing the structural features of a library of dienes and their reactivity in various transformations, machine learning models can be trained to predict the reactivity of this compound. This can guide experimental work by identifying the most promising reaction conditions or catalysts, saving time and resources.

Data-driven approaches can also be used for:

Reaction Optimization: Machine learning algorithms can analyze data from a small number of initial experiments to suggest optimal reaction parameters (temperature, solvent, catalyst, etc.) to maximize yield and selectivity.

Catalyst Discovery: By building databases of catalysts and their performance in olefin metathesis, hydrogenation, or functionalization reactions, computational models can predict new, more efficient catalysts for transforming this compound.

Predictive Toxicology: Chemoinformatics tools can predict the potential toxicity and environmental impact of this compound and its derivatives early in the research process. google.com

The integration of quantum chemistry with chemoinformatics, sometimes termed "quantum-chemoinformatics," provides even more powerful predictive capabilities by using descriptors derived from quantum mechanical calculations to build more accurate models of chemical reactivity. wikipedia.org This approach can be invaluable for designing and predicting the outcomes of new chemical reactions for dienes.

Sustainable Synthesis and Circular Economy Considerations for Diene Production

Modern chemistry is increasingly focused on the principles of green chemistry and the development of a circular economy, where resources are reused and waste is minimized. noelresearchgroup.com This paradigm shift has significant implications for the production of chemicals like this compound.

A key area of research is the development of synthetic routes from renewable, bio-based feedstocks. google.com Many terpenes and other natural products feature structures that could potentially be converted into this compound or its precursors. For example, related compounds like 6-methyl-5-hepten-2-one (a component of some essential oils) can be synthesized from bio-based starting materials. researchgate.net Research into biocatalysis and fermentation processes could yield pathways to produce the carbon skeleton of this compound from simple sugars or other biomass-derived materials.

The concept of a circular economy encourages the design of products and processes that facilitate recycling and reuse. nih.gov If this compound were to be used as a monomer for polymerization, research would focus on developing polymers that can be chemically recycled back to the monomer or other valuable chemicals. This contrasts with the traditional "take-make-waste" linear economy. nih.gov The development of catalysts for depolymerization is a critical research area in achieving a circular polymer economy.

Key considerations for the sustainable production of dienes include:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product.

Energy Efficiency: Utilizing catalytic processes and flow chemistry to reduce energy consumption.

Renewable Feedstocks: Shifting from petrochemical-based starting materials to biomass. google.com

Waste Valorization: Converting byproducts and waste streams into valuable products. nih.gov

Recent research has explored the use of bio-based ethylene (B1197577) propylene (B89431) diene (EPDM) rubber and green cross-linking systems to create recyclable materials, showcasing a step toward a circular economy for elastomers. nih.gov Similar principles could be applied to polymers derived from this compound.

Development of New Catalytic Systems for Challenging and Highly Selective Functionalizations

The functionalization of dienes is a rich area of chemical synthesis, and the development of new catalytic systems is crucial for accessing novel molecular architectures with high selectivity. For this compound, with its two distinct double bonds, achieving regio- and stereoselectivity is a significant challenge and a key research focus.

Transition-metal catalysis is a cornerstone of modern organic synthesis, and catalysts based on palladium, nickel, copper, and rhodium are widely used for diene transformations. mt.comstolichem.com Future research will likely focus on:

Regiodivergent Synthesis: Developing catalytic systems that can selectively functionalize either the 1,2- or 1,4-positions of the conjugated diene system. For example, nickel-catalyzed hydroalkylation of dienes has been shown to yield different regioisomers depending on the ligand and reaction conditions. mt.commit.edu

Enantioselective Functionalization: The use of chiral ligands to control the stereochemistry of additions to the diene, leading to the synthesis of enantioenriched products, which is particularly important for applications in pharmaceuticals and agrochemicals.

Difunctionalization: The simultaneous introduction of two new functional groups across the diene system in a single step. Recent advances have demonstrated catalytic 1,4-fluorofunctionalization of dienes, a powerful method for creating complex fluorinated molecules. nih.gov

The table below highlights some challenging selective functionalizations and the catalytic approaches being explored.

TransformationChallengeCatalytic Approach
Enantioselective Hydroamination Control of regioselectivity and stereochemistryNickel catalysis with chiral ligands. mt.com
Regiodivergent Hydroalkylation Directing the nucleophile to different positionsNickel catalysis with tunable (P,N) ligands. mt.commit.edu
Reductive Functionalization Using water as a hydrogen sourceCopper catalysis with a borane (B79455) reductant. stolichem.com
1,4-Difluorination Selective introduction of two fluorine atomsIodine(I)/Iodine(III) catalysis. nih.gov

Beyond traditional transition metals, research into catalysis with more earth-abundant and less toxic metals like iron is gaining traction. Furthermore, the development of organocatalysis and biocatalysis offers alternative, metal-free approaches to the selective functionalization of dienes. These emerging catalytic systems hold the key to unlocking the full synthetic potential of this compound, enabling the efficient and selective construction of complex molecules for a wide range of applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.